R406 vs. Fostamatinib (R788): Prodrug Requirement and Solubility Profile
R406 has poor aqueous solubility (<1 mg/mL), which prevents its direct oral administration. Consequently, it is delivered in vivo via the prodrug fostamatinib (R788), which is rapidly converted to R406 by human intestinal microsomes [1]. In clinical studies, only low levels of R788 are observed in plasma after oral dosing, with R406 being the major drug-related compound [2]. This physicochemical limitation is a key differentiator from other directly bioavailable Syk inhibitors.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | <1 mg/mL in water |
| Comparator Or Baseline | Fostamatinib (R788) - aqueous solubility designed for oral dosing |
| Quantified Difference | R406 insoluble; R788 formulated as disodium salt for bioavailability |
| Conditions | In vitro solubility testing at 25°C |
Why This Matters
This solubility limitation dictates that R406 is not a direct clinical candidate but a research tool, whereas fostamatinib is the approved drug product.
- [1] Baluom M, Grossbard EB, Mant T, Lau DT. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies. Br J Clin Pharmacol. 2013;76(1):78-88. doi:10.1111/bcp.12048 View Source
- [2] Sweeny DJ, Li W, Clough J, et al. Metabolism of fostamatinib, the oral methylene phosphate prodrug of the spleen tyrosine kinase inhibitor R406 in humans: contribution of hepatic and gut bacterial processes to the overall biotransformation. Drug Metab Dispos. 2010;38(7):1166-1176. doi:10.1124/dmd.109.032110 View Source
